molecular formula C19H18N2O4 B4876038 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline

Cat. No.: B4876038
M. Wt: 338.4 g/mol
InChI Key: JZRYQAPVGAKRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 2-methyl group and an ethoxy chain linked to a 3-methyl-4-nitrophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then subjected to further functionalization.

The introduction of the 2-methyl group can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The ethoxy chain is introduced via an etherification reaction, where the quinoline derivative is reacted with 2-bromoethanol in the presence of a base like potassium carbonate. Finally, the 3-methyl-4-nitrophenoxy group is attached through a nucleophilic aromatic substitution reaction using 3-methyl-4-nitrophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The ethoxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Reduction: 2-methyl-8-[2-(3-methyl-4-aminophenoxy)ethoxy]quinoline.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its quinoline core, which is known for various pharmacological activities.

    Industry: Used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-methylquinoline: Lacks the ethoxy and nitrophenoxy substituents.

    8-hydroxyquinoline: Features a hydroxyl group instead of the ethoxy chain.

Uniqueness

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinoline core with the nitrophenoxy and ethoxy groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13-12-16(8-9-17(13)21(22)23)24-10-11-25-18-5-3-4-15-7-6-14(2)20-19(15)18/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRYQAPVGAKRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.